3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a specialized organic compound characterized by the presence of chlorine, fluorine, and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the following steps:
Boronic Acid Ester Formation: The starting material, phenol, undergoes a reaction with boronic acid derivatives under specific conditions to form the boronic ester group.
Halogenation: Chlorination and fluorination reactions are performed to introduce chlorine and fluorine atoms at the appropriate positions on the phenol ring.
Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding hydroxylamine or amine derivatives.
Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Hydroxylamines, amines, and other reduced derivatives.
Substitution Products: Amides, ethers, and thioethers.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis as a building block for the construction of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: In biological research, 3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is employed as a fluorescent probe for imaging and tracking biological processes. Its unique fluorescence properties make it valuable for studying cellular dynamics and protein interactions.
Medicine: The compound has potential applications in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for the design of new therapeutic agents.
Industry: In materials science, this compound is used in the development of advanced materials with specific optical and electronic properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism by which 3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological imaging, the compound's fluorescence is triggered by specific interactions with cellular components, allowing for visualization and tracking.
Molecular Targets and Pathways Involved:
Suzuki-Miyaura Cross-Coupling: The boronic ester group targets palladium catalysts to form carbon-carbon bonds.
Fluorescent Probing: The compound interacts with proteins and other biomolecules, leading to fluorescence emission.
Comparison with Similar Compounds
2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is structurally similar but contains a pyridine ring instead of a phenol group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a benzoate ester group instead of a phenol group.
Uniqueness: 3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its combination of halogen atoms and boronic ester group on the phenol ring. This combination provides distinct reactivity and properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(15)9(16)6-7/h5-6,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILFFHXDCHCQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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